1-(4-Bromophenyl)piperazin-2-one

Positional isomerism Hydrogen-bond donor count Medicinal chemistry building blocks

Researchers needing CNS-penetrant building blocks face inconsistent purity and unpredictable physicochemical profiles. 1-(4-Bromophenyl)piperazin-2-one (CAS 877679-22-6) delivers a validated solution: • TPSA 32.3 Ų (sub-60 Ų threshold) enabling passive BBB penetration for fragment-based CNS drug discovery • Single H-bond donor restricts binding promiscuity; bromine isotopic doublet provides built-in LC-MS hit validation • Para-bromine σ-hole enables halogen-bond co-crystallisation (0.5-1.5 kcal·mol⁻¹ gain vs chloro analogues) • One rotatable bond eliminates entropic variability in SAR assays; bromine position ready for Suzuki-Miyaura library synthesis • ≥98% purity from multiple qualified suppliers ensures batch-to-batch reproducibility.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 877679-22-6
Cat. No. B1505875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)piperazin-2-one
CAS877679-22-6
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
InChIKeyWORBLAPBQYNWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)piperazin-2-one Procurement Specifications


1-(4-Bromophenyl)piperazin-2-one (CAS 877679-22-6) is an N‑aryl‑substituted piperazin‑2‑one derivative with molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g·mol⁻¹. The compound features a lactam‑containing piperazinone ring directly attached to a para‑bromophenyl group, yielding a characteristic XLogP3‑AA of 1.3, a topological polar surface area (TPSA) of 32.3 Ų, and a single hydrogen bond donor [1]. These computed physicochemical properties underpin its primary utility as a brominated heterocyclic building block for medicinal chemistry and chemical biology programmes.

Brominated heterocyclic core for medicinal chemistry and chemical biology programmes
Computed physicochemical profile (XLogP3 ~1.3, TPSA 32.3 Ų) supports CNS fragment-based design
Single hydrogen-bond donor and distinct Br isotopic pattern facilitate LC‑MS tracking

Why 1-(4-Bromophenyl)piperazin-2-one Cannot Be Substituted


Procurement decisions for N‑aryl piperazinones cannot be reduced to simple halogen‑for‑halogen or positional‑isomer substitutions, because small structural variations produce measurable changes in hydrogen‑bond donor count, polar surface area, and heavy‑atom mass that translate directly into altered chromatographic retention, crystallisation behaviour, and target‑engagement profiles [1][2]. The 1‑(4‑bromophenyl) regioisomer possesses a unique combination of one N–H donor, a 32.3 Ų TPSA, and a bromine atom suitable for halogen‑bond‑directed self‑assembly, which distinguishes it from competing scaffolds where these parameters diverge.

Positional isomer (3‑(4‑bromophenyl)) carries two H‑bond donors, altering chromatographic polarity and target‑engagement profile compared with the 1‑isomer.
TPSA of the 3‑isomer is significantly higher (41.1 vs 32.3 Ų), which may shift CNS permeability classification away from the 1‑isomer profile.
Chloro analogue (1‑(4‑chlorophenyl)) lacks strong halogen‑bond donor capacity; its σ‑hole magnitude is substantially lower, limiting co‑crystal engineering utility.

Quantitative Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count: Positional Isomer Comparison

The 1‑(4‑bromophenyl) regioisomer carries a single hydrogen‑bond donor (the secondary amine of the piperazinone ring), whereas the 3‑(4‑bromophenyl) isomer carries two hydrogen‑bond donors. This difference arises because the 3‑substituted isomer places the bromophenyl group on the carbon adjacent to the amide nitrogen, leaving both the amide N–H and the amine N–H available as donors [1][2].

H‑Bond Donor Count
Head‑to‑head
1 donor vs 2 donors
Alters chromatographic polarity and target‑interaction capacity
Computed (Cactvs 3.4.8.24/18); confirm experimentally
Positional isomerism Hydrogen-bond donor count Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of the 1‑(4‑bromophenyl) regioisomer is 32.3 Ų, substantially lower than the 41.1 Ų computed for the 3‑(4‑bromophenyl) isomer. A TPSA below 60 Ų is generally associated with good blood–brain barrier penetration, while values above ~40 Ų begin to reduce CNS permeability [1][2].

TPSA
Head‑to‑head
32.3 vs 41.1 Ų
May shift CNS permeability classification
Predictive models; validate with PAMPA‑BBB
TPSA Membrane permeability Oral bioavailability prediction

Halogen-Bond Donor Strength: Bromo vs. Chloro/Fluoro

The para‑bromine substituent acts as a halogen‑bond donor through its electrophilic σ‑hole. Quantitative electrostatic potential calculations on aryl halides demonstrate that the σ‑hole magnitude increases with halogen polarisability: the positive surface potential (VS,max) for bromobenzene is significantly larger than that of chlorobenzene and fluorobenzene, leading to stronger and more directional C–Br···O/N halogen bonds in co‑crystals and protein–ligand complexes [1]. This effect is structurally intrinsic to the 4‑bromophenyl moiety and is unavailable in chloro or fluoro analogues.

σ‑Hole Strength
Class‑level
Br > Cl > F
Supports halogen‑bond‑driven co‑crystallisation
Based on halogen‑bond theory; confirm by X‑ray
Halogen bonding σ‑hole Crystal engineering Supramolecular chemistry

Mass Differentiation: Bromo vs. Chloro Analogues

The bromine atom imparts a distinctive ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) separated by 2 Da, centred on the monoisotopic mass of 254.00548 Da. The chlorine analogue (1‑(4‑chlorophenyl)piperazin‑2‑one) exhibits a ³:¹ Cl isotopic pattern at a lower monoisotopic mass of 210.05599 Da. The mass shift of 43.95 Da between the bromo and chloro species provides unequivocal differentiation in LC‑MS quantification, while the characteristic bromine isotope pattern facilitates automated spectral deconvolution in high‑throughput screening [1][2].

Monoisotopic Mass
Head‑to‑head
254.01 vs 210.06 Da
Enables unambiguous LC‑MS differentiation
¹:¹ Br doublet aids spectral deconvolution
Mass spectrometry LC‑MS Heavy‑atom effect Isotopic pattern

Rotatable Bond Count Parity

Both 1‑(4‑bromophenyl)piperazin‑2‑one and its chloro analogue possess a single rotatable bond (the C–N bond linking the phenyl ring to the piperazinone core), as computed by Cactvs 3.4.8.24. This parity in rotatable bond count ensures that the conformational entropy penalty upon binding is equivalent between the bromo and chloro scaffolds, meaning any difference in target affinity can be attributed principally to halogen‑specific interactions rather than differential conformational restriction [1][2].

Rotatable Bonds
Head‑to‑head
1 (Br/Cl parity)
Removes entropic confound in SAR comparisons
Equivalent conformational flexibility
Rotatable bonds Conformational entropy Ligand efficiency

Synthetic Accessibility vs. Positional Isomers

The 1‑(4‑bromophenyl) regioisomer is routinely synthesised via direct N‑arylation of piperazin‑2‑one with 4‑bromophenylamine derivatives or through copper‑catalysed Ullmann‑type coupling with 4‑bromoiodobenzene, routes that benefit from well‑established protocols and high‑yielding conditions. In contrast, the 3‑(4‑bromophenyl) isomer requires construction of the piperazinone ring onto a pre‑formed α‑bromophenylacetic acid derivative, introducing an additional synthetic step and a chiral centre that complicates scale‑up. Multiple vendors supply the 1‑isomer at ≥98% purity, while the 3‑isomer is less widely stocked and often available only via custom synthesis .

Synthetic Accessibility
Data to verify
1‑step N‑arylation
Reported faster procurement; 40–60% cost reduction estimated
Supplier data; verify availability and pricing
Synthetic tractability Commercial sourcing Building block procurement

Application Scenarios for 1-(4-Bromophenyl)piperazin-2-one


CNS-Focused Fragment Library Construction

With a TPSA of 32.3 Ų—well below the 60 Ų threshold for passive blood–brain barrier penetration—1‑(4‑bromophenyl)piperazin‑2‑one is a preferred core scaffold for fragment‑based CNS drug discovery libraries. Its single hydrogen‑bond donor restricts binding promiscuity while the bromine isotopic pattern provides built‑in LC‑MS validation for fragment screening hits [1][2].

Halogen-Bond-Directed Co-Crystal Engineering

The electrophilic σ‑hole on the para‑bromine substituent makes this compound a reliable halogen‑bond donor for co‑crystallisation with nitrogen‑ or oxygen‑rich acceptors. The quantifiable increase in binding enthalpy (0.5–1.5 kcal·mol⁻¹) relative to chloro analogues can be exploited to stabilise specific crystal packing motifs in solid‑form screening campaigns [1].

LC-MS/MS Quantification with Isotopic Signature

The 43.95 Da mass shift from the chloro analogue and the characteristic ¹:¹ bromine doublet (⁷⁹Br:⁸¹Br) enable unequivocal identification of the compound in biological matrices. This property makes 1‑(4‑bromophenyl)piperazin‑2‑one an ideal internal standard or reference compound for LC‑MS/MS method development in drug metabolism and pharmacokinetics (DMPK) studies [1][2].

Rapid SAR by Late-Stage Functionalisation

The single rotatable bond and the synthetic accessibility of the 1‑(4‑bromophenyl) regioisomer—available from multiple vendors in >96% purity—enable rapid parallel synthesis of focused compound libraries through Suzuki–Miyaura cross‑coupling at the bromine position or functionalisation at the free amine. The predictable conformational profile (one rotatable bond) removes entropic variability when comparing analogues in biochemical assays [1].

Application
Selection Property
Validation Focus
CNS‑oriented fragment libraries
Low TPSA; single H‑bond donor
BBB permeability models (PAMPA‑BBB)
Halogen‑bonded co‑crystal engineering
C–Br σ‑hole donor capacity
X‑ray crystallography; DSC screening
LC‑MS/MS method development
Br isotopic pattern; mass shift vs chloro analog
Chromatographic resolution; matrix effect
Parallel synthesis for rapid SAR
Single rotatable bond; commercial availability
Suzuki coupling scope; purity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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